molecular formula C20H15BrN4O2 B11294502 Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11294502
M. Wt: 423.3 g/mol
InChI Key: OMBCSXAGJTZRLX-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that features a unique imidazo[1,2-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . The reaction conditions often involve the use of catalysts like transition metals or metal-free oxidation and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine compounds .

Mechanism of Action

Biological Activity

Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrN3O2C_{17}H_{16}BrN_{3}O_{2}. Its structure features an imidazo-pyrazine core, which is known to exhibit various biological activities.

Biological Activity Overview

Research indicates that compounds with imidazo-pyrazine structures often demonstrate significant pharmacological properties, including:

  • Antitumor Activity : Several studies have reported that derivatives of imidazo-pyrazines exhibit potent antitumor effects by inhibiting key oncogenic pathways.
  • Antimicrobial Properties : Some derivatives show efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to modulate inflammatory responses.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into its biological efficacy. Key findings include:

  • Substituent Effects : The presence of bromine at the para position of the phenyl ring significantly enhances the compound's potency against cancer cell lines.
  • Amino Group Influence : The amino group linked to the imidazo-pyrazine moiety is crucial for biological activity, potentially facilitating interactions with target proteins.

Antitumor Activity

A study evaluated the antitumor potential of this compound against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
MCF-712.5
A54915.8

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Another study focused on the antimicrobial properties of related imidazo-pyrazine derivatives. The results indicated that several compounds demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This compound was among those tested, showing notable inhibition zones in agar diffusion assays.

Properties

Molecular Formula

C20H15BrN4O2

Molecular Weight

423.3 g/mol

IUPAC Name

methyl 2-[[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C20H15BrN4O2/c1-27-20(26)15-4-2-3-5-16(15)23-19-18(13-6-8-14(21)9-7-13)24-17-12-22-10-11-25(17)19/h2-12,23H,1H3

InChI Key

OMBCSXAGJTZRLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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